molecular formula C14H13ClO2 B14284073 3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol CAS No. 137317-61-4

3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol

Cat. No.: B14284073
CAS No.: 137317-61-4
M. Wt: 248.70 g/mol
InChI Key: DADJKKTXSSECSL-UHFFFAOYSA-N
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Description

3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol is an organic compound with a complex structure that includes a chloro-substituted phenol and a hydroxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted position, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of phenols or amines.

Scientific Research Applications

3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and hydroxyphenyl ethyl groups contribute to its reactivity

Properties

CAS No.

137317-61-4

Molecular Formula

C14H13ClO2

Molecular Weight

248.70 g/mol

IUPAC Name

3-chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol

InChI

InChI=1S/C14H13ClO2/c15-14-9-13(17)8-5-11(14)4-1-10-2-6-12(16)7-3-10/h2-3,5-9,16-17H,1,4H2

InChI Key

DADJKKTXSSECSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=C(C=C(C=C2)O)Cl)O

Origin of Product

United States

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